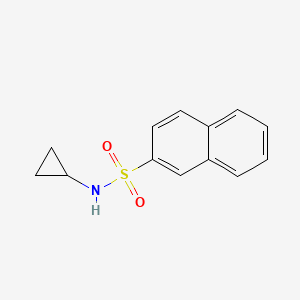
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTA-EG6 is a thiol-reactive compound that can be used as a cross-linker for proteins and other molecules.
Mécanisme D'action
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide is a thiol-reactive compound that can form covalent bonds with cysteine residues in proteins. This covalent bond formation can lead to protein cross-linking, which can alter the conformation of proteins and affect their function. 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide can also be used to selectively label proteins that contain cysteine residues, which allows for the identification of protein-protein interactions.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide has been shown to have minimal toxicity and does not affect the biochemical and physiological properties of proteins. 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide can be used to selectively label proteins without affecting their enzymatic activity or protein-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide is its ability to selectively label proteins that contain cysteine residues. 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide can also be used to study the mechanism of action of drugs and to identify potential drug targets. However, one limitation of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide is its specificity for cysteine residues, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide in scientific research. One direction is the development of new cross-linking strategies using 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide to study protein-protein interactions. Another direction is the use of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide in drug discovery to identify new drug targets and to study the mechanism of action of drugs. Additionally, the synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide derivatives with improved specificity and reactivity could lead to the development of new tools for protein labeling and cross-linking.
Conclusion:
In conclusion, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide is a thiol-reactive compound that has gained attention in the scientific community due to its potential applications in various fields. 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide can be used as a cross-linker for proteins and other molecules, and has been used in various scientific research applications, including protein labeling, protein-protein interaction studies, and drug discovery. 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide has minimal toxicity and does not affect the biochemical and physiological properties of proteins. While there are some limitations to the use of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide, there are several future directions for its use in scientific research, including the development of new cross-linking strategies and the synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide derivatives with improved specificity and reactivity.
Méthodes De Synthèse
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide involves the reaction of 2-mercaptobenzothiazole with 6-bromo-1-hexene in the presence of a base. The resulting product is then reacted with N-(2-chloroethyl)acetamide to yield 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide. The chemical structure of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide is shown in Figure 1.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide has been used in various scientific research applications, including protein labeling, protein-protein interaction studies, and drug discovery. 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide can be used as a cross-linker for proteins, which allows for the identification of protein-protein interactions. 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide has also been used in drug discovery to identify potential drug targets and to study the mechanism of action of drugs.
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS2/c1-8(6-13)14-11(16)7-17-12-15-9-4-2-3-5-10(9)18-12/h2-5,8H,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTQTIDLOMJOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)CSC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride](/img/structure/B2548049.png)
![4'-chloro-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2548053.png)
![(Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2548056.png)

![2-(3-ethylphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2548059.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2548061.png)
![N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2548062.png)
![N-(2,4-dimethoxyphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2548063.png)


![[2-[5-(2-Methoxyphenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2548066.png)
